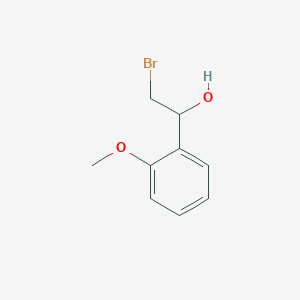
2-Bromo-1-(2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is a brominated phenyl ethanol derivative, often used in various chemical and biochemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone using carbonyl reductases . This method offers high enantioselectivity and yield, making it an attractive option for producing this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often include bromination reactions and subsequent reduction steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Bromo-1-(2-methoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, such as lusutrombopag.
Industry: The compound is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound acts as a substrate for carbonyl reductases, leading to the formation of enantioselective products . The bromine atom in the compound also plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Bromo-1-(2-methoxyphenyl)ethanol include:
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 2-Bromo-4′-methoxyacetophenone
- 2-Bromo-1-(3′-bromo-2′-methoxyphenyl)ethanone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. The presence of the bromine atom and the methoxy group on the phenyl ring provides unique chemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
142363-61-9 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-bromo-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3 |
InChI Key |
FROJNSZKFGHHNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


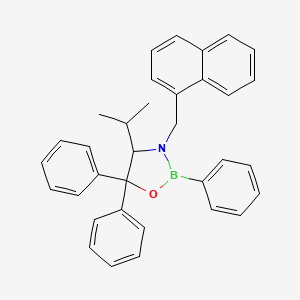
![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)
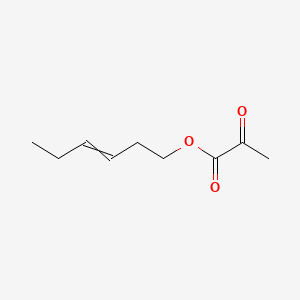
![1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-YL)ethylidene]urea](/img/structure/B12513508.png)
![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)
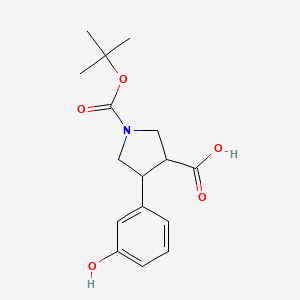
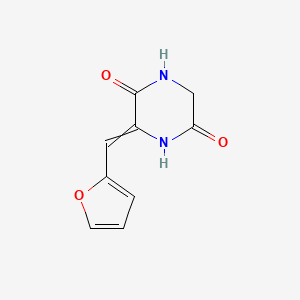
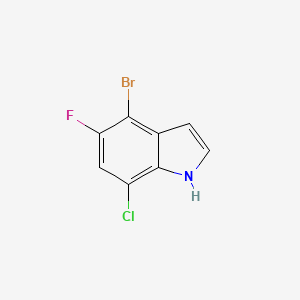
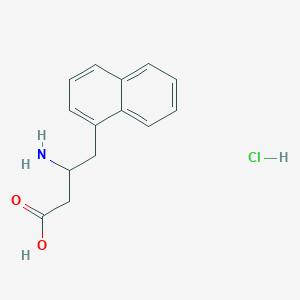
![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)
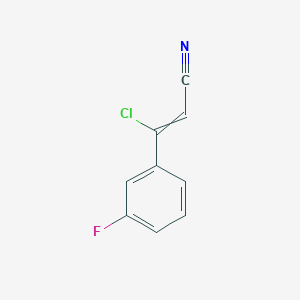
![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)
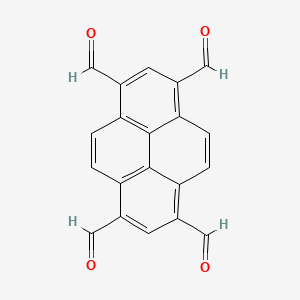
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
